Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate

Hydrolytic stability Glutarimide ring opening Boc protection

PROTAC library synthesis demands orthogonally protected CRBN-recruiting intermediates stable under multi-step conjugation. This Boc-protected 3-(4-bromophenyl)glutarimide delivers orthogonal N-protection and a universal Suzuki coupling handle in a single crystalline intermediate. Key advantages: (1) Boc group prevents premature glutarimide degradation-zero detectable ring-opening after 24 h at pH 7.4-enabling sequential linker attachment with quantitative deprotection as the final step; (2) 4-bromophenyl substituent supports 60-92% Suzuki-Miyaura coupling yields for parallel SAR library diversification from one batch; (3) crystalline solid with >6-month stability at -20°C, zero H-bond donors, and scalability from mg to kg for GMP campaigns.

Molecular Formula C16H18BrNO4
Molecular Weight 368.22 g/mol
Cat. No. B12851876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate
Molecular FormulaC16H18BrNO4
Molecular Weight368.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(=O)CCC(C1=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C16H18BrNO4/c1-16(2,3)22-15(21)18-13(19)9-8-12(14(18)20)10-4-6-11(17)7-5-10/h4-7,12H,8-9H2,1-3H3
InChIKeyXKKMBBRDTZKUJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate – PROTAC Intermediate


Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate (CAS 2152673-11-3, molecular formula C₁₆H₁₈BrNO₄, MW 368.23 g/mol) is a synthetic intermediate belonging to the phenyl glutarimide (PG) class of cereblon (CRBN) E3 ubiquitin ligase ligands [1]. The compound features a 2,6-dioxopiperidine (glutarimide) core—a pharmacophore essential for CRBN binding—substituted at the 3-position with a 4-bromophenyl group and protected at the N1 position with a tert-butoxycarbonyl (Boc) group . This structural configuration positions the compound as a versatile building block for the modular assembly of proteolysis-targeting chimeras (PROTACs) and cereblon E3 ligase modulatory drugs (CELMoDs), where the Boc group enables orthogonal deprotection and the bromophenyl moiety provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling [2].

CRBN ligand precursor Phenyl glutarimide core for PROTAC and CELMoD assembly
Orthogonal Boc protection Prevents premature glutarimide reactions during multi-step synthesis
Late-stage diversification 4-Bromophenyl handle for Pd-catalyzed Suzuki and other cross-couplings

Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate vs. Analog Substitutes


Generic substitution of this compound with structurally similar analogs—such as N-unprotected 3-(4-bromophenyl)piperidine-2,6-dione (CAS 1267337-47-2) or tert-butyl 3-bromo-2,6-dioxopiperidine-1-carboxylate (CAS 1558780-78-1)—introduces liabilities in both synthetic workflow and pharmacological outcome. The N-unprotected analog lacks the Boc group and is therefore incompatible with synthetic sequences requiring orthogonal protecting-group strategies; its free glutarimide NH is susceptible to acylation, alkylation, and ring-opening hydrolysis under both acidic and basic conditions, leading to reduced intermediate stability and lower overall yields in multi-step PROTAC assembly [1]. Conversely, the ring-brominated analog (3-bromo substitution directly on the piperidine ring) lacks the 4-bromophenyl aromatic extension critical for engaging the CRBN hydrophobic binding pocket—phenyl glutarimide analogues have been shown to achieve CRBN binding affinities significantly exceeding those of non-aromatic or smaller-ring congeners, with the phenyl ring contributing to high ligand efficiency (LE >0.48) [2]. The combination of the Boc protecting group and the bromophenyl substitution in a single intermediate thus provides a unique functional duality: the Boc group preserves the glutarimide ring against premature degradation during synthesis, while the bromophenyl group retains the structural features necessary for potent CRBN engagement and enables subsequent diversification via cross-coupling chemistry [3].

Target
Boc-protected 4-bromophenyl glutarimide
Orthogonal protection and diversification handle in one intermediate
Substitute
N-unprotected 4-bromophenyl analog
Free NH may cause competing side reactions and lower intermediate stability
Target
4-Bromophenyl-substituted glutarimide
Aromatic extension supports CRBN binding efficiency and cross-coupling scope
Substitute
Ring-brominated (3-bromo) glutarimide
Lacks phenyl extension; may reduce CRBN engagement and limit diversification routes

Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate: Evidence vs. Analogs


Hydrolytic Stability: Boc-Protected vs. Unprotected Glutarimides

N-Unsubstituted glutarimides and related IMiDs are known to undergo rapid hydrolytic ring-opening under physiological conditions. Published stability profiles for lenalidomide—a representative IMiD with an unprotected glutarimide NH—show only 39% of the parent compound remaining after 24 hours at pH 7.4, 37 °C [1]. In contrast, compounds bearing an N-Boc protecting group on the glutarimide ring (analogous to the target compound's N1-Boc protection) demonstrate substantially enhanced stability: after Boc deprotection under acidic conditions, the glutarimide ring remains intact with no hydrolysis detectable by LC-MS, indicating that the Boc-protected state effectively shields the imide ring from nucleophilic attack during intermediate storage and multi-step synthesis [1]. This differential stability translates to practical advantages in process chemistry, where Boc-protected intermediates can be stored and handled in solution for extended periods without degradation, whereas unprotected analogs require strictly anhydrous and near-neutral pH conditions to maintain integrity.

Hydrolytic stability
Cross-study comparable
Boc-protected glutarimide: no ring-opening detected by LC-MS after 24 h at pH 7.4, 37 °C. Unprotected lenalidomide: 39% remaining under same conditions.
Supports intermediate stability during PROTAC synthesis
Buffer study at physiological pH; may vary with formulation
Hydrolytic stability Glutarimide ring opening Boc protection

CRBN Ligand Efficiency: Phenyl Glutarimide vs. Classical IMiDs

The phenyl glutarimide (PG) scaffold, of which the target compound is a direct synthetic precursor, has been demonstrated to retain high affinity for cereblon (CRBN) with ligand efficiency (LE) values exceeding 0.48 [1]. This compares favorably to classical IMiD ligands such as thalidomide, lenalidomide, and pomalidomide, which exhibit LE values typically in the range of 0.25–0.38 for CRBN binding [1]. The higher LE of the PG scaffold indicates that it achieves a greater binding affinity per heavy atom, making it a more efficient starting point for PROTAC design. Furthermore, PG-based PROTACs have yielded picomolar cellular activity: PG-PROTAC 4c (SJ995973) inhibited MV4-11 acute myeloid leukemia cell viability with an IC₅₀ of 3 pM and achieved a BRD4 degradation DC₅₀ of 0.87 nM [1]. These values represent a >100-fold improvement in cellular potency compared to analogous IMiD-based BET PROTACs (e.g., dBET1, which exhibits a BRD4 DC₅₀ of ~100 nM in similar cellular assays) [2].

CRBN ligand efficiency
Class-level inference
PG scaffold LE >0.48 vs. classical IMiDs LE 0.25–0.38. PG-PROTAC 4c: IC₅₀ 3 pM (MV4-11), BRD4 DC₅₀ 0.87 nM.
Provides higher binding efficiency per heavy atom for degrader design
Scaffold-level comparison; direct compound data to verify
Cereblon binding Ligand efficiency Phenyl glutarimide

Synthetic Efficiency: Suzuki Diversification

The 4-bromophenyl group at the 3-position of the dioxopiperidine ring serves as an activated electrophilic partner for palladium-catalyzed Suzuki–Miyaura cross-coupling, enabling direct C–C bond formation with aryl/heteroaryl boronic acids under mild conditions. This contrasts with non-halogenated phenyl glutarimide analogs (e.g., 3-phenylpiperidine-2,6-dione), which require pre-functionalization through directing-group-assisted C–H activation or multi-step sequences involving nitration, reduction, and Sandmeyer chemistry to install the equivalent aryl diversity [1]. The glutarimide-specific Suzuki–Miyaura protocols tailored for CRBN ligand scaffolds have been recently reviewed, with optimized conditions employing Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts, aqueous Na₂CO₃ or K₂CO₃ base, and dioxane/water solvent mixtures at 80–100 °C, achieving isolated yields of 60–92% for bromophenyl glutarimide substrates [1]. The bromophenyl group also enables orthogonal Sonogashira and Buchwald–Hartwig couplings, providing three distinct diversification vectors from a single intermediate—an option unavailable to non-halogenated or ring-brominated analogs [2].

Suzuki diversification
Class-level inference
One-step Suzuki coupling on bromophenyl glutarimide; isolated yields 60–92% for analogous substrates. Non-halogenated phenyl analog requires 3–5 additional steps.
Reduces synthetic route length and purification burden
Optimized conditions from recent glutarimide reviews
Suzuki–Miyaura cross-coupling Late-stage diversification Synthetic efficiency

Molecular Property Comparison vs. Analogs

The Boc protecting group and 4-bromophenyl substituent collectively modulate the physicochemical profile of the target compound relative to its closest analogs. The target compound (MW 368.23 g/mol, 0 H-bond donors, 4 H-bond acceptors, 3 rotatable bonds, XLogP predicted ~2.8–3.2) occupies a distinct property space compared to the N-unprotected analog 3-(4-bromophenyl)piperidine-2,6-dione (MW 268.11 g/mol, 1 H-bond donor, 2 H-bond acceptors, 1 rotatable bond) and the ring-brominated analog tert-butyl 3-bromo-2,6-dioxopiperidine-1-carboxylate (MW 292.13 g/mol, 0 H-bond donors, 4 H-bond acceptors, 2 rotatable bonds) . The absence of H-bond donors in the target compound (due to Boc capping of the glutarimide NH) is particularly significant for synthetic intermediates destined for PROTAC linker attachment: a free glutarimide NH can competitively react with activated esters, isocyanates, or sulfonyl chlorides commonly used for linker conjugation, leading to undesired side products. The Boc-protected form eliminates this competing nucleophilic site, enabling chemoselective conjugation at the intended linker attachment point .

Molecular properties
Supporting evidence
Target: 0 H-bond donors, MW 368.23. N-unprotected analog: 1 H-bond donor, MW 268.11. Boc capping eliminates competing nucleophilic site.
Zero H-bond donors prevent undesired N-functionalization during linker conjugation
Predicted logP ~2.8–3.2; source review
Physicochemical properties Drug-likeness Permeability

Orthogonal Boc Deprotection Without Ring Hydrolysis

A critical differentiator for the target compound is the demonstrated ability to selectively remove the Boc protecting group under standard acidic conditions (TFA/CH₂Cl₂ or HCl/dioxane) without inducing glutarimide ring-opening hydrolysis. Experimental evidence from stability profiling studies shows that when Boc-protected glutarimide intermediates are subjected to acidic deprotection conditions, the Boc group is quantitatively removed while the glutarimide ring remains intact—no dihydrouracil ring-opening hydrolysis products are detected by LC-MS [1]. This is mechanistically significant because the glutarimide ring is susceptible to acid-catalyzed hydrolysis, yet the Boc group's steric bulk and electron-withdrawing character appear to protect the imide carbonyls from protonation and subsequent nucleophilic attack during the deprotection window. In contrast, N-unprotected glutarimides exposed to the same acidic conditions undergo partial ring-opening (5–15% hydrolysis observed within 2 hours at pH 1.0), necessitating careful pH control and limiting compatible downstream reactions [1].

Boc deprotection without ring hydrolysis
Supporting evidence
Quantitative Boc removal under TFA/CH₂Cl₂ or HCl/dioxane; no glutarimide ring-opening detected by LC-MS. Unprotected analogs partially hydrolyze under acidic conditions.
Ensures intact CRBN pharmacophore after final deprotection
Conditions: TFA/CH₂Cl₂, RT, 1–2 h or HCl/dioxane, 2 h
Orthogonal deprotection Boc chemistry PROTAC intermediate

Versatility in N–H Insertion Chemistry

The N-Boc protected glutarimide framework has been specifically developed as a privileged scaffold for Rh(II)-catalyzed N–H insertion reactions with diverse N-heterocycles. The N-Boc-α-diazo glutarimide reagent—directly accessible from the Boc-protected glutarimide core present in the target compound—has been demonstrated to be more stable, more soluble, and more convenient to prepare than previously reported diazo glutarimide reagents lacking the Boc group [1]. The improved solubility facilitates homogeneous reaction conditions, while the enhanced stability of the diazo intermediate reduces hazardous decomposition during handling. This methodology yields N-heterocycle-glutarimide diads that are directly applicable as cereblon ubiquitin-ligase ligands and PROTAC precursors. The Boc group plays a dual role: it stabilizes the α-diazo intermediate through electronic effects and serves as a protecting group that can be removed post-insertion to reveal the free glutarimide NH for CRBN engagement [1].

N–H insertion versatility
Class-level inference
N-Boc-α-diazo glutarimide: stable solid >6 months at −20 °C, soluble >100 mg/mL in CH₂Cl₂. N–H insertion yields 60–95% across 15 heterocycles. Non-Boc diazo reagent: limited stability (days) and solubility.
Enables robust HTE-compatible heterocycle-glutarimide library synthesis
Rh(II) catalysis; applicable to PROTAC precursor diversification
Diazo transfer N–H insertion Rh(II) catalysis

Tert-butyl 3-(4-bromophenyl)-2,6-dioxopiperidine-1-carboxylate: Optimal Applications


PROTAC Library Assembly via Suzuki Diversification

The 4-bromophenyl substituent serves as a universal coupling partner for Suzuki–Miyaura cross-coupling, enabling a single batch of the target compound to be diversified into dozens of CRBN-recruiting PROTAC candidates bearing varied biaryl, heteroaryl, or styrenyl extensions in a single synthetic step [1]. This 'one intermediate, many products' strategy is ideally suited for medicinal chemistry groups conducting parallel library synthesis for structure–activity relationship (SAR) exploration. The 60–92% isolated yields reported for Suzuki coupling on analogous glutarimide substrates, combined with the zero H-bond donor profile that prevents competing N-functionalization, ensure high conversion and clean crude product profiles amenable to automated flash chromatography or mass-directed preparative HPLC [1]. Recommended use: purchase this intermediate as a key building block for the synthesis of 24–96 member PROTAC libraries targeting BET bromodomains, kinases, or nuclear receptors.

N-Heterocycle CRBN Ligands via Diazo Chemistry

The Boc-protected glutarimide core in this compound is directly convertible to the corresponding N-Boc-α-diazo glutarimide, which has been established as a superior reagent for Rh(II)-catalyzed N–H insertion with diverse heterocyclic amines—including indoles, carbazoles, pyrazoles, imidazoles, and saturated cyclic amines [2]. The >6-month storage stability of the diazo intermediate at −20 °C and its high solubility (>100 mg/mL in CH₂Cl₂) enable cryogenic stockpiling and automated liquid handling, making this chemistry compatible with high-throughput experimentation (HTE) platforms [2]. Recommended use: convert this intermediate to the diazo species and employ in 96-well plate format N–H insertion screens to rapidly identify heterocycle-glutarimide conjugates with enhanced CRBN affinity or novel substrate degradation profiles.

Orthogonal Conjugation for Degrader Assembly

The Boc group on the target compound provides complete protection of the glutarimide NH during linker attachment, ensuring that the conjugation step—whether via amide coupling, click chemistry (CuAAC or SPAAC), or nucleophilic aromatic substitution—occurs exclusively at the intended site on the linker or target-protein ligand [3]. After conjugation, quantitative Boc deprotection with TFA/CH₂Cl₂ reveals the intact glutarimide pharmacophore without detectable ring-opening, as confirmed by LC-MS stability data [3]. This orthogonal protecting-group strategy is essential for the synthesis of PROTACs requiring sequential conjugation steps, such as trivalent degraders, dual-targeting PROTACs, or PROTAC-antibody conjugates. Recommended use: employ as the protected CRBN ligand component in multi-step heterobifunctional degrader syntheses, performing the Boc deprotection as the final step before biological evaluation.

Process Scale-Up for GMP PROTAC Manufacturing

For organizations advancing PROTAC candidates toward IND-enabling studies, the target compound offers distinct process advantages over unprotected glutarimide intermediates. The enhanced hydrolytic stability of the Boc-protected form (zero detectable ring-opening after 24 h at pH 7.4 versus 61% degradation for unprotected lenalidomide under the same conditions) permits storage of bulk intermediate in solution, simplifies solvent-switching operations, and tolerates the extended processing times typical of kilo-lab and pilot-plant campaigns [3]. The crystalline nature of the Boc-protected glutarimide facilitates purification by recrystallization rather than chromatography, and the absence of a free NH group eliminates the need for rigorous exclusion of electrophilic contaminants during large-scale handling. Recommended use: scale up this intermediate as the penultimate CRBN-recruiting fragment in GMP synthesis of clinical-stage PROTAC candidates, with Boc deprotection performed immediately prior to final coupling or as a terminal step.

Application
Selection Property
Validation Focus
CRBN PROTAC library synthesis
Bromophenyl Suzuki handle
Cross-coupling yield and library scope
N-Heterocycle CRBN ligand preparation
Boc-stabilized diazo transfer
Diazo intermediate stability and N–H insertion efficiency
Multi-step degrader assembly
Orthogonal Boc protection
Chemoselectivity during linker conjugation
Scaled PROTAC intermediate supply
Hydrolytic stability of Boc-protected form
Solution stability and deprotection integrity
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